(10R)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate
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Overview
Description
(10R)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrimidoazepine core, a fluorophenyl group, and a methanesulfonate ester, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10R)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidoazepine core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with an amine or amide intermediate.
Methanesulfonation: The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(10R)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The methanesulfonate ester can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid, sulfuric acid, and halogens.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(10R)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving the pyrimidoazepine core.
Mechanism of Action
The mechanism of action of (10R)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the carbamoyl moiety are likely involved in binding to the active site of the target, while the pyrimidoazepine core may play a role in stabilizing the interaction. This compound may inhibit or activate the target, leading to downstream effects on cellular pathways and processes.
Properties
CAS No. |
857672-41-4 |
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Molecular Formula |
C19H23FN4O5S |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
[(10R)-2-[(4-fluorophenyl)methylcarbamoyl]-10-(methylamino)-4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepin-3-yl] methanesulfonate |
InChI |
InChI=1S/C19H23FN4O5S/c1-21-14-5-3-4-10-24-17(14)23-15(16(19(24)26)29-30(2,27)28)18(25)22-11-12-6-8-13(20)9-7-12/h6-9,14,21H,3-5,10-11H2,1-2H3,(H,22,25)/t14-/m1/s1 |
InChI Key |
MDWBEPXHGMSAID-CQSZACIVSA-N |
Isomeric SMILES |
CN[C@@H]1CCCCN2C1=NC(=C(C2=O)OS(=O)(=O)C)C(=O)NCC3=CC=C(C=C3)F |
Canonical SMILES |
CNC1CCCCN2C1=NC(=C(C2=O)OS(=O)(=O)C)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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